molecular formula C12H16O2 B13916729 cis-2-(Benzyloxymethyl)cyclobutanol

cis-2-(Benzyloxymethyl)cyclobutanol

Cat. No.: B13916729
M. Wt: 192.25 g/mol
InChI Key: UVPHYUXOZOKSCJ-RYUDHWBXSA-N
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Description

cis-2-(Benzyloxymethyl)cyclobutanol: is an organic compound with the molecular formula C12H16O2 It is a cyclobutane derivative featuring a benzyloxymethyl group and a hydroxyl group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Benzyloxymethyl)cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular pinacol-type reductive coupling, which can be achieved using a vanadium (II)/zinc (II) bimetallic complex . This reaction proceeds smoothly to form the cyclobutane ring with high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: cis-2-(Benzyloxymethyl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different cyclobutane derivatives.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce various cyclobutane alcohols.

Scientific Research Applications

cis-2-(Benzyloxymethyl)cyclobutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-(Benzyloxymethyl)cyclobutanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • cis-3-(Benzyloxymethyl)cyclobutanol
  • trans-2-(Benzyloxymethyl)cyclobutanol
  • trans-3-(Benzyloxymethyl)cyclobutanol

Comparison: cis-2-(Benzyloxymethyl)cyclobutanol is unique due to its specific cis configuration, which can influence its reactivity and interactions compared to its trans counterparts. This configuration can lead to different physical and chemical properties, making it suitable for specific applications where other isomers may not be as effective .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(1S,2S)-2-(phenylmethoxymethyl)cyclobutan-1-ol

InChI

InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m0/s1

InChI Key

UVPHYUXOZOKSCJ-RYUDHWBXSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]1COCC2=CC=CC=C2)O

Canonical SMILES

C1CC(C1COCC2=CC=CC=C2)O

Origin of Product

United States

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